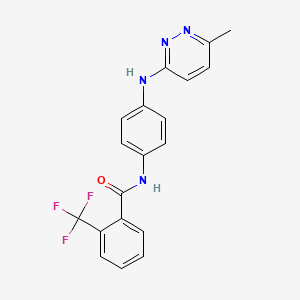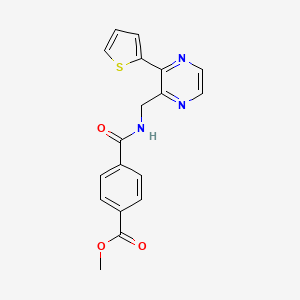![molecular formula C17H15NO4 B2807585 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 321432-17-1](/img/structure/B2807585.png)
2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione: is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methoxyphenoxy group attached to an ethyl chain, which is further connected to an isoindole dione structure
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving isoindole derivatives.
Industry:
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-bromoethylamine.
Formation of Intermediate: 4-methoxyphenol is reacted with 2-bromoethylamine under basic conditions to form 2-(4-methoxyphenoxy)ethylamine.
Cyclization: The intermediate 2-(4-methoxyphenoxy)ethylamine is then subjected to cyclization with phthalic anhydride under acidic conditions to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the isoindole dione moiety, converting it to a more reduced form.
Substitution: The aromatic ring in the methoxyphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is not fully elucidated. its potential interactions with biological targets can be inferred based on its structure:
Molecular Targets: The compound may interact with enzymes or receptors that recognize isoindole or phenoxy groups.
Pathways Involved: It could modulate pathways involving oxidative stress or signal transduction, given its potential to undergo redox reactions.
類似化合物との比較
- 2-[2-(4-hydroxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 2-[2-(4-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 2-[2-(4-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Comparison:
- Uniqueness: The presence of the methoxy group in 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
- Reactivity: Compared to its hydroxy, chloro, and nitro analogs, the methoxy derivative may exhibit different reactivity patterns in substitution and redox reactions.
特性
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-12-6-8-13(9-7-12)22-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYGCKXPXBKUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2807503.png)
![ethyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2807506.png)

![N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide](/img/structure/B2807508.png)

![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/no-structure.png)

![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2807517.png)
![[4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2807520.png)
![4-Tert-butyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2807521.png)


